molecular formula C53H72N2O13 B14655512 3-Formylrifamycin SV O-farnesyloxime CAS No. 41887-55-2

3-Formylrifamycin SV O-farnesyloxime

Cat. No.: B14655512
CAS No.: 41887-55-2
M. Wt: 945.1 g/mol
InChI Key: OJPCIWGYWKUXNM-ANJSYAIPSA-N
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Description

Historical Context and Evolution of Rifamycin (B1679328) Derivatives

The story of rifamycins (B7979662) began in 1957 with the isolation of a mixture of related antibiotics from a fermentation culture of Amycolatopsis mediterranei (initially classified as Streptomyces mediterranei). nih.gov Scientists at Dow-Lepetit Research Laboratories in Milan, Italy, identified the initial, practically inactive molecule, rifamycin B. google.commdpi.com A key breakthrough was the discovery that rifamycin B could be converted into the highly active rifamycin SV, which saw clinical use for treating Gram-positive bacterial infections. google.comnih.gov

This initial success spurred an extensive program of chemical modification aimed at developing an orally active derivative. google.com This research led to the synthesis of rifampicin (B610482) in 1965, which was introduced into therapeutic use in 1968 and became a critical drug in the treatment of tuberculosis. google.commdpi.comsigmaaldrich.com Following this, other important derivatives were developed, including rifabutin, rifapentine, and rifaximin, each with unique properties and clinical applications. google.com The antibacterial action of these compounds relies on their ability to inhibit bacterial DNA-dependent RNA polymerase, a mechanism that is highly selective for the prokaryotic enzyme over its mammalian counterpart. chemicalbook.com

Table 1: Timeline of Key Rifamycin Derivatives

Year of Introduction/Discovery Compound Significance
1957 Rifamycin B Initial, largely inactive compound isolated from A. mediterranei. nih.govgoogle.com
1960 Rifamycin SV First clinically used derivative, active against Gram-positive bacteria. nih.gov
1965 Rifampicin (Rifampin) Highly successful, orally active derivative; cornerstone of tuberculosis therapy. google.comsigmaaldrich.com
1975 Rifabutin Derivative of rifamycin S, introduced to the US market in 1992. google.com
1998 Rifapentine Introduced to the US market for the treatment of pulmonary tuberculosis. google.com

3-Formylrifamycin SV as a Key Intermediate in Synthetic Chemistry

The synthesis of many of the most important second-generation rifamycin derivatives, including the highly successful rifampicin, was made possible by the discovery of 3-formylrifamycin SV. google.commdpi.com This compound serves as a crucial synthetic intermediate, possessing a reactive aldehyde group at the 3-position of the naphthoquinone core. researchgate.netchemicalbook.com This aldehyde functionality allows for the straightforward introduction of a wide variety of substituents through condensation reactions. google.com

The preparation of 3-formylrifamycin SV can be achieved through several synthetic routes, including the oxidation of 3-aminomethyl-rifamycin SV derivatives or the acidic hydrolysis of rifampicin. researchgate.net Its importance is not only in the synthesis of established drugs but also as a starting point for the development of novel derivatives in research and development settings. researchgate.net The versatility of the formyl group has enabled the creation of extensive libraries of rifamycin analogs, including imines, hydrazones, and oximes, in the ongoing search for compounds with improved activity, better pharmacokinetic profiles, or the ability to overcome bacterial resistance. google.com

Strategic Importance of Chemical Modification in Rifamycin Research

The rifamycin scaffold is a prime example of a natural product whose therapeutic potential has been dramatically expanded through strategic chemical modification. The primary goals of this research have been to improve oral bioavailability, enhance antibacterial potency and spectrum, and overcome mechanisms of bacterial resistance. google.commdpi.com

Structure-activity relationship (SAR) studies have been central to this effort. Research has shown that modifications at the C-3 and C-4 positions of the naphthoquinone ring are generally well-tolerated and can significantly influence the drug's properties. For instance, the addition of the N-amino-N'-methylpiperazine side chain to the 3-position of 3-formylrifamycin SV to create rifampicin was the key step in achieving oral activity. google.com

Conversely, modifications to the ansa chain, particularly at the C-21 and C-23 hydroxyl groups, often lead to a significant decrease in antibacterial activity, highlighting their importance for binding to the bacterial RNA polymerase. chemicalbook.com More recent strategies have explored modifications at other positions, such as the C-25 position of the ansa chain, to design derivatives that can evade resistance mechanisms like ADP-ribosylation. The continued exploration of new derivatives, including various oximes of 3-formylrifamycin SV, remains a vital strategy in the fight against infectious diseases.

Properties

CAS No.

41887-55-2

Molecular Formula

C53H72N2O13

Molecular Weight

945.1 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C53H72N2O13/c1-28(2)17-14-18-29(3)19-15-20-30(4)23-26-66-54-27-38-43-48(61)41-40(47(38)60)42-50(36(10)46(41)59)68-53(12,51(42)62)65-25-24-39(64-13)33(7)49(67-37(11)56)35(9)45(58)34(8)44(57)31(5)21-16-22-32(6)52(63)55-43/h16-17,19,21-25,27,31,33-35,39,44-45,49,57-61H,14-15,18,20,26H2,1-13H3,(H,55,63)/b21-16+,25-24+,29-19+,30-23+,32-22+,54-27+

InChI Key

OJPCIWGYWKUXNM-ANJSYAIPSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)CCC=C(C)C)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Formylrifamycin Sv O Farnesyloxime

Established Synthetic Pathways for 3-Formylrifamycin SV

3-Formylrifamycin SV is a crucial intermediate in the synthesis of many semisynthetic rifamycin (B1679328) derivatives, including the well-known antibiotic rifampin. nih.gov Its production relies on the chemical modification of rifamycins (B7979662) obtained from fermentation processes.

Semisynthesis from Natural Rifamycins

The industrial production of 3-Formylrifamycin SV starts from natural rifamycins, which are metabolites of the bacterium Amycolatopsis mediterranei. nih.gov The most common starting materials are Rifamycin B, Rifamycin S, and Rifamycin SV. nih.govniscpr.res.in One established method involves the acidic hydrolysis of rifampicin (B610482). In a typical procedure, rifampicin is heated in the presence of hydrochloric acid, followed by extraction and purification, to yield 3-Formylrifamycin SV with high purity and yield, reportedly reaching up to 95%. chemicalbook.com

Another significant pathway begins with Rifamycin S or Rifamycin SV. niscpr.res.ingoogle.com Rifamycin B, which is often the primary fermentation product, can be converted to Rifamycin S through oxidation, a process that can be achieved chemically or enzymatically. niscpr.res.ingoogle.com Rifamycin S then serves as a key precursor for further modifications at the C3 position of the naphthoquinone core to generate 3-Formylrifamycin SV. google.com

Starting MaterialGeneral TransformationKey OutcomeReference(s)
RifampicinAcidic HydrolysisHigh-yield (95%) synthesis of 3-Formylrifamycin SV. chemicalbook.com
Rifamycin SReaction with secondary amine and formalin, followed by acid treatment.Formation of 3-Formylrifamycin SV via a 3-aminomethyl intermediate. google.com
Rifamycin SVConversion to a 3-aminomethyl (Mannich base) derivative, followed by oxidation.Generation of 3-Formylrifamycin SV. google.comgoogle.com
Rifamycin BOxidation to Rifamycin S.Production of a key intermediate for 3-Formylrifamycin SV synthesis. niscpr.res.ingoogle.com

Chemical Transformations and Intermediate Generation

The conversion of natural rifamycins to 3-Formylrifamycin SV involves specific chemical transformations and the generation of key intermediates. A widely used strategy is the manipulation of 3-aminomethyl derivatives of rifamycin, also known as Mannich bases. google.comgoogle.com

One process starts with the oxidation of a 3-aminomethyl-rifamycin SV compound. google.com This oxidation is carried out using mild oxidizing agents such as alkyl nitrites, lead tetraacetate, or potassium ferricyanide (B76249) to prevent unwanted side reactions or over-oxidation of the desired product. google.comgoogle.com

An alternative and often higher-yielding method involves the treatment of 3-aminomethyl-rifamycin S compounds with an acid in the presence of water. google.com This reaction proceeds through the formation of an amine derivative of 3-formyl-rifamycin-SV as an intermediate, which then hydrolytically splits to yield 3-formylrifamycin SV and the corresponding amine. google.com A significant advantage of this method is that it avoids the use of an external oxidant, which could degrade the final product. Process optimization, such as adding the corresponding 3-aminomethylrifamycin-SV derivative to the reaction mixture, can suppress side reactions and increase the yield to over 80%. google.com

Transformation StepReagents/ConditionsIntermediate(s)PurposeReference(s)
Oxidation of Mannich BaseMild oxidizing agents (e.g., lead tetraacetate, alkyl nitrites, K₃[Fe(CN)₆]).3-aminomethyl-rifamycin SVDirect conversion to 3-Formylrifamycin SV. google.comgoogle.com
Acid HydrolysisAcid (e.g., HCl) in the presence of water.3-aminomethyl-rifamycin S, Amine derivative of 3-formyl-rifamycin-SVHydrolytic cleavage to form 3-Formylrifamycin SV without a strong oxidant. google.com

Oxime Formation Chemistry and O-Farnesyloxime Synthesis

The synthesis of the target compound, 3-Formylrifamycin SV O-farnesyloxime, is achieved by derivatizing the aldehyde group of the 3-Formylrifamycin SV precursor. This involves the principles of imine chemistry, specifically the formation of an oxime, followed by the attachment of the farnesyl group.

Principles of Oxime Formation from Aldehyde Precursors

Oxime formation is a well-established chemical reaction involving the condensation of an aldehyde or a ketone with hydroxylamine (B1172632) (NH₂OH). wikipedia.org When an aldehyde, such as 3-Formylrifamycin SV, is the starting material, the product is an aldoxime. wikipedia.org

The reaction mechanism begins with the nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by a proton transfer, leading to a carbinolamine intermediate. The final step is the elimination of a water molecule, which results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an oxime. masterorganicchemistry.com The reaction is typically reversible and is often carried out under conditions that favor the removal of water to drive the equilibrium towards the product.

Rational Design and Synthesis of the O-Farnesyloxime Moiety

The synthesis of the O-farnesyloxime derivative of 3-Formylrifamycin SV involves a two-stage conceptual approach. The first stage is the formation of the oxime from 3-Formylrifamycin SV, and the second is the introduction of the farnesyl group onto the oxime's oxygen atom.

The synthesis can be achieved by reacting 3-Formylrifamycin SV with O-farnesylhydroxylamine. This O-substituted hydroxylamine acts as the nucleophile, directly forming the desired O-farnesyloxime in a single condensation step. Alternatively, a two-step process can be employed:

Oxime Formation : 3-Formylrifamycin SV is first reacted with hydroxylamine to form 3-Formylrifamycin SV oxime. acs.orgacs.org

O-Alkylation : The resulting oxime is then O-alkylated using a farnesyl derivative that contains a good leaving group, such as farnesyl bromide or farnesyl tosylate. This reaction is a nucleophilic substitution where the oxygen atom of the oxime attacks the carbon atom of the farnesyl group, displacing the leaving group. organic-chemistry.org

The rational design of this moiety is often driven by the desire to modify the physicochemical properties of the parent drug, such as lipophilicity, which can influence its biological activity. acs.org The long, isoprenoid farnesyl chain significantly increases the lipophilicity of the rifamycin molecule.

Scalability Considerations in Synthetic Approaches

For a synthetic route to be viable for larger-scale production, several factors must be considered, including reaction yields, cost and availability of reagents, operational simplicity, and ease of purification.

The synthesis of the precursor, 3-Formylrifamycin SV, has been optimized for high yields, as demonstrated by the 95% yield from rifampicin and the improved >80% yield in the oxidant-free process starting from Rifamycin S. chemicalbook.comgoogle.com The availability of natural rifamycins from established fermentation technologies provides a reliable source of starting material.

The subsequent oxime formation is generally a high-yielding and robust reaction. wikipedia.org The O-alkylation step would require pure reagents (e.g., farnesyl bromide) and controlled reaction conditions to minimize side reactions. However, the chemistry involved is standard and generally scalable. Purification of the final, highly lipophilic product would likely rely on chromatographic techniques, which can be adapted for industrial scale. The process improvements described in patents, such as the regeneration and reuse of starting materials, further enhance the scalability and economic feasibility of the synthesis. google.com

Advanced Purification and Isolation Techniques for Derivatives

The purification and isolation of derivatives of 3-Formylrifamycin SV, including O-alkyloximes like 3-Formylrifamycin SV O-farnesyloxime, are critical steps to ensure high purity for analytical and research purposes. Given the structural complexity of the rifamycin scaffold and the potential for side-product formation during synthesis, multi-step purification strategies are often required. These strategies typically involve a combination of classical techniques, such as solvent extraction and crystallization, with advanced chromatographic methods that offer high resolution and efficiency.

Initial workup of a reaction mixture containing rifamycin derivatives often involves liquid-liquid extraction to separate the desired product from inorganic salts and polar impurities. Solvents like ethyl acetate (B1210297) are effective for extracting rifamycin compounds from aqueous solutions. google.comfrontiersin.org Following extraction, the crude product can be concentrated and subjected to crystallization. Recrystallization from suitable solvent systems, such as aqueous ethanol, is a common method to significantly enhance the purity of the final compound. google.comgoogle.com

While these methods are effective for bulk purification, achieving the high purity required for detailed characterization necessitates the use of advanced chromatographic techniques. jocpr.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for the separation of complex mixtures of rifamycin analogues. jocpr.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely employed chromatographic technique for the analysis and purification of rifamycin derivatives due to its high resolving power and applicability to a wide range of polar and non-polar compounds. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (typically alkyl-silica based, such as C8 or C18) and a polar mobile phase. nih.govbjmu.edu.cn

For derivatives like 3-Formylrifamycin SV O-farnesyloxime, the large, hydrophobic farnesyl group dictates the need for a mobile phase with a high proportion of organic solvent to ensure adequate elution from the reversed-phase column. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of the main product from closely related impurities, such as unreacted starting materials or side-products. nih.gov

Below are examples of HPLC conditions used for the separation of rifampicin and its key synthetic precursor, 3-Formylrifamycin SV, which can be adapted for O-farnesyloxime derivatives.

ParameterCondition 1Condition 2
Stationary Phase (Column) Zorbax Eclipse C8 (250 x 4.6 mm, 5 µm) bjmu.edu.cnC18 monolithic column researchgate.net
Mobile Phase Isocratic elution with an unspecified solvent system bjmu.edu.cnMethanol-Acetonitrile-Monopotassium Phosphate (0.075 M)-Citric Acid (1.0 M) (28:30:38:4, v/v) researchgate.net
Flow Rate 1.0 mL/min bjmu.edu.cn2.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.netbjmu.edu.cnUV at 254 nm researchgate.net
Analytes Separated Rifampicin, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV bjmu.edu.cnRifampicin, Rifampicin Quinone, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV researchgate.net

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for the purification of pharmaceutical compounds. jocpr.comnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC. nih.gov For the separation of complex rifamycin mixtures, SFC can provide better resolution and efficiency. The method is particularly well-suited for preparative-scale purification due to the ease of removing the CO2-based mobile phase post-collection.

A reported SFC method for the analysis of rifampicin and its impurities demonstrates the power of this technique. The conditions could be optimized for the purification of 3-Formylrifamycin SV O-farnesyloxime.

ParameterCondition Details
Stationary Phase (Column) Packed diol column nih.gov
Mobile Phase A Supercritical CO2 nih.gov
Mobile Phase B (Modifier) Methanol with 0.1% ammonium (B1175870) formate (B1220265) (w/v) and 2% water (v/v) nih.gov
Elution Mode Gradient elution nih.gov
Analysis Time < 4 minutes nih.gov
Analytes Separated Rifampicin Quinone, Rifampicin, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV nih.gov

Other Chromatographic Techniques

In addition to HPLC and SFC, other chromatographic methods are employed, particularly in the context of isolating novel rifamycin analogues from natural sources or complex reaction mixtures. Medium-Pressure Liquid Chromatography (MPLC) and column chromatography over stationary phases like RP C18 silica (B1680970) gel or Sephadex LH-20 are used for initial fractionation and purification of crude extracts before final polishing by HPLC. nih.govfrontiersin.org Thin-layer chromatography (TLC) is also a valuable tool for rapid monitoring of reaction progress and for developing optimal solvent systems for column chromatography. nih.gov

The selection of the most appropriate purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the 3-Formylrifamycin SV O-farnesyloxime derivative. A combination of these advanced techniques ensures the isolation of a highly pure compound suitable for further investigation.

Molecular Characterization and Structural Elucidation of 3 Formylrifamycin Sv O Farnesyloxime

Spectroscopic Analysis for Structural Confirmation

The definitive structural confirmation of 3-Formylrifamycin SV O-farnesyloxime is achieved through a multi-faceted spectroscopic approach. Each technique provides unique and complementary data, which, when combined, allows for an unambiguous assignment of its molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3-Formylrifamycin SV O-farnesyloxime in solution. Both ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each atom.

The ¹H NMR spectrum is characterized by a series of complex signals corresponding to the rifamycin (B1679328) ansa chain and the naphthoquinone core. Key diagnostic signals that confirm the formation of the O-farnesyloxime moiety include the disappearance of the highly deshielded aldehyde proton signal of the parent 3-Formylrifamycin SV (typically observed around δ 10.0-10.5 ppm) and the appearance of a new singlet for the oxime proton (CH=N) in the region of δ 8.0-8.5 ppm. Furthermore, the spectrum would display characteristic signals for the farnesyl group, including multiple olefinic protons and several distinct methyl singlets.

The ¹³C NMR spectrum corroborates these findings. The aldehyde carbon signal (around δ 190-200 ppm) from the precursor is absent, replaced by a new signal for the oxime carbon (CH=N) at approximately δ 145-155 ppm. The numerous signals from the farnesyl chain's sp² and sp³ hybridized carbons provide further confirmation of the substitution.

While specific experimental data for this exact compound is not widely published, a representative table of expected key ¹H and ¹³C NMR chemical shifts can be compiled based on the known values for the 3-Formylrifamycin SV scaffold and standard values for O-farnesyloxime moieties.

Representative ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity
H (Oxime, -CH =N-) 8.0 - 8.5 s
Aromatic Protons 6.5 - 8.0 m
Ansa Chain Protons 0.5 - 6.5 m
Farnesyl Olefinic Protons 5.0 - 5.5 m
Farnesyl Methyl Protons 1.6 - 2.2 s

Representative ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ ppm)
C (Quinone, C=O) 180 - 190
C (Oxime, -C H=N-) 145 - 155
C (Aromatic/Olefinic) 100 - 160
C (Ansa Chain) 15 - 90

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS), are essential for confirming the elemental composition of 3-Formylrifamycin SV O-farnesyloxime. The technique provides a highly accurate mass measurement, which can be used to validate the predicted molecular formula.

The molecular formula for 3-Formylrifamycin SV O-farnesyloxime is calculated to be C₅₃H₇₂N₂O₁₃, corresponding to a monoisotopic mass of approximately 944.5038 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the compound's elemental makeup.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the molecule. Key expected fragmentation pathways would include the cleavage of the oxime ether bond, leading to the loss of the farnesyl moiety (C₁₅H₂₅O, ~221.19 Da), and characteristic fragmentations within the rifamycin ansa chain.

Predicted Mass Spectrometry Data

Parameter Value Technique
Molecular Formula C₅₃H₇₂N₂O₁₃ -
Theoretical Monoisotopic Mass 944.5038 u HRMS (e.g., ESI-TOF)
[M+H]⁺ Ion 945.5111 u ESI-MS
[M+Na]⁺ Ion 967.4930 u ESI-MS

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups and conjugated π-electron system of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify characteristic vibrational modes of the functional groups present. The formation of the O-farnesyloxime is confirmed by the disappearance of the strong C=O stretching band of the aldehyde group (around 1700 cm⁻¹) and the appearance of a C=N stretching vibration, typically in the 1620-1680 cm⁻¹ region. Other key signals include broad O-H stretching from the hydroxyl groups (3200-3500 cm⁻¹), C=O stretching of the quinone and amide groups (1600-1720 cm⁻¹), and C-O stretching vibrations (1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of 3-Formylrifamycin SV O-farnesyloxime is dominated by the extensive chromophore of the naphthoquinone core. The spectrum is expected to be very similar to that of its parent compound, 3-Formylrifamycin SV, showing characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated system. Minor shifts in the position and intensity of these bands may occur due to the electronic effects of the O-farnesyloxime substituent at the C-3 position.

Stereochemical Assignment and Conformational Analysis

A new stereochemical element is introduced upon the formation of the oxime double bond (C=N), which can exist as either the E or Z isomer. The specific isomer formed can be determined using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would reveal through-space correlations between the oxime proton (CH=N) and the proximal protons on the farnesyl chain, allowing for an unambiguous assignment of the geometric isomer.

Crystallographic Insights into Rifamycin Scaffolds and Derivatives

While a specific crystal structure for 3-Formylrifamycin SV O-farnesyloxime has not been reported in the literature, a wealth of information can be gleaned from the crystallographic analysis of related rifamycin compounds. mdpi.com X-ray diffraction studies on derivatives such as Rifamycin S and Rifamycin O have provided precise atomic coordinates that define the fundamental architecture of this class of molecules. mdpi.com

These studies reveal a relatively planar naphthoquinone core spanned by the large, seventeen-membered ansa bridge. mdpi.com The ansa chain adopts a specific, folded conformation that is crucial for biological activity. nih.gov This established crystal data serves as an excellent model for the core scaffold of 3-Formylrifamycin SV O-farnesyloxime. The primary structural unknowns that would be resolved by a specific crystal structure are the precise conformation of the O-farnesyloxime side chain, its orientation relative to the naphthoquinone ring, and the detailed packing interactions within the crystal lattice.

Investigations into the Biochemical Interactions of 3 Formylrifamycin Sv O Farnesyloxime

Exploration of Biomolecular Binding and Recognition

No specific data is available on the biomolecular binding and recognition of 3-Formylrifamycin SV O-farnesyloxime.

Functional Assays for Enzyme Inhibition and Modulatory Activity

There are no published functional assays detailing the enzyme inhibition or modulatory activity specific to 3-Formylrifamycin SV O-farnesyloxime.

Receptor-Ligand Interaction Dynamics

Information regarding the receptor-ligand interaction dynamics of 3-Formylrifamycin SV O-farnesyloxime is not present in the available scientific literature.

Mechanisms of Action at the Molecular Level

A specific molecular mechanism of action for 3-Formylrifamycin SV O-farnesyloxime has not been elucidated in published research.

Structure Activity Relationship Sar and Rational Design of 3 Formylrifamycin Sv O Farnesyloxime Analogs

Influence of the Farnesyloxime Side Chain on Molecular Interactions

The introduction of a farnesyloxime side chain at the C3 position of 3-Formylrifamycin SV results in a molecule with distinct physicochemical properties that are expected to significantly influence its molecular interactions and biological activity. The farnesyl group, a 15-carbon isoprenoid chain, imparts a high degree of lipophilicity to the molecule. This increased lipophilicity can enhance the drug's ability to permeate the lipid-rich cell wall of mycobacteria, a critical factor for its antimicrobial efficacy.

The bulky nature of the farnesyloxime side chain can also play a crucial role in the drug's interaction with its molecular target, the bacterial DNA-dependent RNA polymerase (RNAP). wikipedia.org The antibacterial action of rifamycins (B7979662) stems from their ability to bind to the β-subunit of RNAP, thereby inhibiting transcription initiation. wikipedia.org The conformation and substitution of the C3 side chain can modulate this binding affinity. A bulky and flexible side chain like farnesyloxime may establish additional van der Waals interactions within the binding pocket of RNAP, potentially leading to enhanced inhibitory activity. Furthermore, such bulky substituents can sterically hinder the action of bacterial enzymes that confer resistance, such as ADP-ribosyltransferases. nih.gov

Systematic Chemical Modifications and Their SAR Profiles

Systematic chemical modifications of the rifamycin (B1679328) scaffold, particularly at the C3 and C25 positions, have provided valuable insights into the structure-activity relationships of this class of antibiotics. While specific data for 3-Formylrifamycin SV O-farnesyloxime is not extensively available, the SAR profiles of other analogs with bulky and lipophilic C3 substituents can offer predictive insights.

Modifications at the C3 position have a significant impact on the antibacterial potency. For instance, replacing the typical hydrazone unit of rifampicin (B610482) with an amino-alkyl linkage connected to aromatic ring tails has been explored to assess the role of C3 substitutions on anti-mycobacterial activity. researchgate.netnih.gov These studies have shown that the nature of the C3 substituent can influence the binding mode of the rifamycin analog to both wild-type and mutated RNAP. nih.gov

The following interactive data table summarizes the SAR findings for a series of C3-modified rifamycin SV analogs, illustrating the impact of different substituents on antibacterial activity.

Analog C3-Substituent Key Structural Feature Impact on Activity Reference
Rifampicin 4-methyl-1-piperazinyl-iminomethylBulky heterocyclic ringHigh activity against susceptible strains, but susceptible to resistance. researchgate.net
Analog 8 BenzylamineAromatic ring with flexible linkerActivity comparable to rifampicin against certain strains. ucl.ac.uk
Analog 14 TryptamineBulky indole (B1671886) ringHigher activity against some rifampicin-resistant strains. nih.gov
Analog 15 para-methyl-sulfonylbenzylamineAromatic ring with sulfonyl groupEnhanced activity against specific resistant strains. nih.gov
Compound 5j Morpholino with a benzyl (B1604629) piperidine (B6355638) at C25Naphthoquinone core with bulky C3 and C25 substituentsOvercomes resistance mediated by ADP-ribosylation. nih.govresearchgate.net

These findings suggest that bulky and lipophilic substituents at the C3 position can be beneficial for activity, particularly against resistant strains. The farnesyloxime chain, with its significant bulk and lipophilicity, would be expected to follow this trend.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Rifamycin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug design for predicting the activity of novel compounds and for understanding the key molecular features that govern their efficacy.

Several QSAR studies have been conducted on rifamycin derivatives to elucidate the structural requirements for their antimicrobial activity. These studies typically employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume and surface area), and hydrophobic (e.g., logP).

A QSAR study on rifampicin derivatives identified several key descriptors associated with antimicrobial activity, including GATS6s, MDEC-34, and AATS6p, which relate to the molecule's topology and electronic properties. nih.gov The developed QSAR model demonstrated a good correlation between the predicted and experimental activities, highlighting the predictive power of this approach. nih.gov

For a hypothetical series of 3-Formylrifamycin SV O-alkyloxime analogs, including the farnesyl derivative, a QSAR model could be developed to correlate their anti-mycobacterial activity with descriptors such as:

LogP: Representing the lipophilicity of the alkyloxime side chain.

Molecular Weight/Volume: Quantifying the steric bulk of the side chain.

Topological Polar Surface Area (TPSA): Reflecting the polarity of the molecule.

Number of Rotatable Bonds: Indicating the flexibility of the side chain.

The resulting QSAR equation would take the general form:

log(1/MIC) = c1Descriptor1 + c2Descriptor2 + ... + constant

Where MIC is the minimum inhibitory concentration, and c1, c2, etc., are the coefficients for each descriptor. Such a model would allow for the prediction of the activity of new analogs and guide the synthesis of compounds with potentially improved efficacy.

Principles of Rational Drug Design Applied to Modified Rifamycins

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the mechanism of drug action. In the context of rifamycin derivatives, this involves leveraging structural information of the bacterial RNAP and the binding modes of existing rifamycins to design novel analogs with enhanced properties. researchgate.netnih.gov

A key principle in the rational design of modified rifamycins is structure-based drug design (SBDD). This approach utilizes the three-dimensional structure of the target protein, in this case, RNAP, to design ligands that bind with high affinity and selectivity. researchgate.net By analyzing the crystal structure of rifampicin bound to RNAP, researchers can identify key interactions and unoccupied pockets within the binding site. nih.gov This information can then be used to design novel C3 side chains, like the farnesyloxime group, that can form additional favorable interactions or occupy previously unexplored regions of the binding pocket.

Molecular docking and molecular dynamics simulations are powerful computational tools used in SBDD. Docking studies can predict the preferred binding orientation of a ligand within the active site of a protein and estimate the binding affinity. acs.org For 3-Formylrifamycin SV O-farnesyloxime, docking simulations could be used to predict how the farnesyl chain orients itself within the RNAP binding pocket and to identify potential interactions that contribute to its activity. Molecular dynamics simulations can then be used to study the stability of the drug-target complex over time.

Another important aspect of rational drug design is to overcome mechanisms of drug resistance. For rifamycins, a significant resistance mechanism is the enzymatic inactivation by ADP-ribosylation. nih.gov Rational design strategies can be employed to create analogs that are poor substrates for these resistance-conferring enzymes. The introduction of bulky substituents at or near the site of enzymatic modification, such as the C23 or C25 positions, has been shown to be an effective strategy to block ADP-ribosylation while maintaining on-target activity. researchgate.netnih.gov The bulky farnesyloxime side chain at the C3 position could potentially contribute to this steric hindrance, thereby protecting the molecule from inactivation.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein. For rifamycins (B7979662), the primary target is the bacterial DNA-dependent RNA polymerase (RNAP). nih.govasm.org

Molecular docking studies have been instrumental in elucidating the binding mode of rifamycin (B1679328) derivatives within the RNAP active site. nih.govnih.gov These studies reveal that rifamycins bind to a pocket on the β-subunit of RNAP, sterically hindering the elongation of the nascent RNA chain. asm.orgnih.gov The ansa chain of the rifamycin molecule plays a crucial role in establishing key interactions with the amino acid residues in the binding pocket. For instance, studies on rifampicin (B610482) have identified hydrogen bonding and hydrophobic interactions that are critical for its inhibitory activity. While specific docking studies on 3-Formylrifamycin SV O-farnesyloxime are not extensively reported, the general binding mode of the 3-formylrifamycin SV scaffold provides a strong foundation for understanding its interaction with RNAP. The farnesyloxime moiety at the 3-position is expected to occupy a specific region of the binding pocket, potentially forming additional interactions that could modulate the compound's activity and resistance profile.

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. MD simulations of rifamycin-RNAP complexes have been used to investigate the impact of mutations in the rpoB gene, which encodes the β-subunit of RNAP and is a primary cause of rifampicin resistance. researchgate.netnih.gov These simulations can reveal how mutations alter the binding pocket, leading to a decrease in the binding affinity of the drug. For example, simulations have shown that certain mutations can disrupt key hydrogen bonds or introduce steric clashes, thereby compromising the inhibitory effect of the antibiotic. researchgate.net Such studies are crucial for designing new rifamycin derivatives that can overcome existing resistance mechanisms.

Computational Technique Application to Rifamycin Derivatives Key Insights
Molecular Docking Prediction of binding poses of rifamycins in the RNAP active site.Identification of key amino acid residues involved in binding; understanding the steric hindrance mechanism of transcription inhibition.
Molecular Dynamics Simulations Analysis of the stability and conformational dynamics of the rifamycin-RNAP complex.Elucidation of the effects of resistance-conferring mutations on drug binding; understanding the flexibility of the ansa chain within the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a detailed understanding of the distribution of electrons and the nature of chemical bonds, which are fundamental to a molecule's biological activity.

For rifamycin derivatives, quantum chemical calculations can be used to determine various electronic properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. msu.ru The electrostatic potential map, for instance, can highlight regions of the molecule that are electron-rich or electron-poor, which is crucial for identifying potential sites for hydrogen bonding and other electrostatic interactions with the target protein.

The energies of the HOMO and LUMO are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. By calculating these values for different rifamycin derivatives, researchers can correlate their electronic properties with their observed antimycobacterial activity. Furthermore, quantum chemical methods can be used to study the mechanism of action at a subatomic level, such as the role of specific functional groups in the inhibition of RNAP. While specific quantum chemical studies on 3-Formylrifamycin SV O-farnesyloxime are not widely available, the application of these methods to the broader class of rifamycins demonstrates their potential in rational drug design. nih.gov

Quantum Chemical Property Significance in Drug Design
Electrostatic Potential Identifies regions for electrostatic and hydrogen bonding interactions.
HOMO-LUMO Gap Correlates with the chemical reactivity and stability of the molecule.
Atomic Charges Helps in understanding the nature of intermolecular interactions.

Ligand-Based Virtual Screening and Pharmacophore Modeling

Ligand-based virtual screening is a computational technique used to identify new potential drug candidates from large chemical databases based on the structural and chemical properties of known active compounds. creative-biolabs.comyoutube.com This approach is particularly useful when the three-dimensional structure of the target protein is not available.

Pharmacophore modeling is a key component of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target and elicit a biological response. For rifamycin derivatives, a pharmacophore model can be developed based on a set of known active analogs. This model can then be used as a 3D query to screen virtual libraries for novel compounds that possess the same essential features. tbzmed.ac.irnih.gov

The development of a pharmacophore model for rifamycins would typically involve the identification of common features such as the naphthoquinone core, the ansa chain with its hydroxyl groups, and the substituent at the 3-position. The specific arrangement and orientation of these features are critical for effective binding to RNAP. Once a reliable pharmacophore model is established, it can guide the design of new derivatives, such as modifications to the farnesyl group in 3-Formylrifamycin SV O-farnesyloxime, to enhance target engagement and overcome resistance.

Pharmacophore Feature Potential Role in Rifamycin Activity
Hydrogen Bond Acceptors/Donors Formation of key hydrogen bonds with RNAP residues.
Hydrophobic Groups Engagement in hydrophobic interactions within the binding pocket.
Aromatic Rings Potential for π-π stacking interactions.

Predictive Modeling of Antimycobacterial Activity for Rifamycin Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

For rifamycin derivatives, several QSAR studies have been conducted to identify the key structural features that contribute to their antimycobacterial activity. These studies often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

A study on the topological modeling of the antimycobacterial activity of a series of 3-formyl rifamycin SV derivatives successfully developed multiparametric regression models to predict their activity. This research highlighted the importance of specific topological indices in correlating with the biological activity of these compounds. Such models can be valuable tools for the virtual screening and optimization of new rifamycin analogs.

More recently, machine learning approaches have been increasingly used to develop predictive models for drug activity and resistance. biorxiv.orgresearchgate.netnih.govopenreview.netopenreview.net For rifamycins, machine learning models have been trained to predict resistance based on mutations in the rpoB gene. biorxiv.orgresearchgate.net These models can incorporate a wide range of features, including structural information from the RNAP-rifamycin complex, to make accurate predictions. Such predictive models are crucial for personalized medicine, where treatment strategies can be tailored based on the genetic profile of the infecting pathogen.

Modeling Approach Application Output
QSAR Predicting the antimycobacterial activity of new rifamycin derivatives.A mathematical equation correlating molecular descriptors with biological activity.
Machine Learning Predicting rifampicin resistance based on rpoB mutations.A predictive model that can classify strains as resistant or susceptible.

Advanced Research Methodologies and Future Directions

High-Throughput Screening Approaches for New Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. drugbank.com For 3-Formylrifamycin SV O-farnesyloxime, HTS can be leveraged to identify derivatives with enhanced potency, novel mechanisms of action, or improved pharmacological properties.

A primary HTS campaign would involve the creation of a focused library of analogues based on the 3-Formylrifamycin SV O-farnesyloxime scaffold. Modifications would systematically target the farnesyl chain, the oxime linkage, and various positions on the ansa-macrocycle to explore the structure-activity relationship (SAR).

These libraries can be screened against a panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Reporter-based assays, where bacterial viability is linked to a measurable signal such as luminescence or fluorescence, are well-suited for HTS formats. This approach allows for the rapid and sensitive identification of compounds that inhibit bacterial growth. Promising "hit" compounds from the primary screen would then be subjected to secondary assays to confirm their activity and determine their minimum inhibitory concentrations (MICs).

Table 1: High-Throughput Screening Cascade for 3-Formylrifamycin SV O-farnesyloxime Derivatives

Screening StageMethodologyObjectiveKey Parameters
Primary ScreenWhole-cell reporter gene assay (e.g., luciferase-based)Identify compounds with antibacterial activity from a focused library.Percent inhibition of bacterial growth.
Hit ConfirmationDose-response analysis using the primary assayConfirm the activity of initial hits and determine potency.IC50 (half-maximal inhibitory concentration).
Secondary ScreenBroth microdilution assayDetermine the Minimum Inhibitory Concentration (MIC) against a panel of pathogens.MIC values (µg/mL).
Cytotoxicity AssayMammalian cell viability assay (e.g., MTT or CellTiter-Glo)Assess the toxicity of promising compounds against human cell lines.CC50 (half-maximal cytotoxic concentration).

Omics-Based Approaches to Understand Cellular Responses

To gain a comprehensive understanding of how 3-Formylrifamycin SV O-farnesyloxime affects bacterial cells, "omics"-based technologies are indispensable. These approaches provide a global view of the changes occurring at the molecular level upon drug exposure.

Transcriptomics , through techniques like RNA-sequencing, can reveal the global changes in gene expression in bacteria treated with the compound. This can help to identify the primary cellular pathways that are perturbed, offering clues about the drug's mechanism of action and potential resistance mechanisms. For instance, upregulation of efflux pump genes or DNA repair pathways could indicate how bacteria attempt to counteract the drug's effects.

Metabolomics , the large-scale study of small molecules within cells, can provide a functional readout of the cellular response to 3-Formylrifamycin SV O-farnesyloxime. By analyzing the changes in the metabolome, researchers can identify specific metabolic pathways that are disrupted. Studies on rifampicin (B610482) have shown alterations in purine, pyrimidine, and arginine metabolism in Mycobacterium tuberculosis. wikipedia.org Similar analyses for the farnesylated derivative could reveal unique metabolic vulnerabilities targeted by this new compound.

Chemoproteomics is a powerful tool for identifying the direct protein targets of a small molecule. drugs.com By using a tagged version of 3-Formylrifamycin SV O-farnesyloxime as a "bait," researchers can pull down its binding partners from a complex cellular lysate. Subsequent identification of these proteins by mass spectrometry can confirm the engagement of the expected target, RNA polymerase, and potentially uncover novel off-targets.

Table 2: Omics Strategies for Investigating 3-Formylrifamycin SV O-farnesyloxime

Omics ApproachMethodologyKey Insights
TranscriptomicsRNA-Sequencing (RNA-Seq)Global gene expression changes, identification of stress response pathways, and potential resistance mechanisms.
MetabolomicsMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) SpectroscopyAlterations in metabolic pathways, identification of metabolic vulnerabilities, and downstream functional effects.
ChemoproteomicsAffinity purification-mass spectrometry (AP-MS) with a tagged compoundDirect identification of protein targets and off-targets, validation of target engagement.

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a drug to interact with multiple targets, can be a double-edged sword. While it can lead to enhanced efficacy or new therapeutic applications, it can also be the source of unwanted side effects. frontiersin.org A thorough investigation of the polypharmacology of 3-Formylrifamycin SV O-farnesyloxime is crucial for its development.

In silico prediction of off-targets is a valuable first step. nih.gov Computational models that leverage the chemical structure of the compound can be used to screen against databases of known protein structures to identify potential binding partners. nih.gov This can provide a list of candidate off-targets for experimental validation.

Known off-target effects of rifampicin, such as the induction of cytochrome P450 enzymes in humans, should be investigated for 3-Formylrifamycin SV O-farnesyloxime. nih.gov The addition of the lipophilic farnesyl tail may alter the compound's interaction with these metabolic enzymes.

Experimental validation of predicted off-targets can be achieved through various biophysical and cellular assays. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method relies on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.

Development of Novel Assays for Mechanistic Interrogation

A deep understanding of the mechanism of action of 3-Formylrifamycin SV O-farnesyloxime requires the development and application of novel and sophisticated assays.

Single-molecule assays can provide unprecedented detail into the interaction between the compound and its target, RNA polymerase. Techniques like single-molecule Fluorescence Resonance Energy Transfer (smFRET) can be used to monitor the conformational changes in RNA polymerase in real-time as it binds to the drug and interacts with DNA and RNA.

Advanced cellular imaging techniques can be employed to visualize the effects of the compound within living bacterial cells. Super-resolution microscopy can be used to track the localization of fluorescently labeled 3-Formylrifamycin SV O-farnesyloxime and its impact on the organization of the bacterial nucleoid and transcription machinery.

Development of specific biosensors could enable the real-time monitoring of the compound's activity within a cellular context. For instance, a genetically encoded biosensor that reports on the inhibition of RNA polymerase activity could be a valuable tool for both mechanistic studies and high-throughput screening.

The systematic application of these advanced research methodologies will be instrumental in delineating the full therapeutic potential of 3-Formylrifamycin SV O-farnesyloxime and its derivatives, paving the way for the development of a new generation of rifamycin (B1679328) antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.